
叔丁基甲基(1-甲基-1H-吡唑-3-基)氨基甲酸酯
描述
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tert-butyl group, a methyl group, and a carbamate functional group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
科学研究应用
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: : It is explored for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It’s known that pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting they interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives are often involved in interactions with their targets that lead to changes in cellular processes .
Biochemical Pathways
Given the broad physiological and pharmacological activities of pyrazole derivatives , it can be inferred that multiple pathways could be influenced.
Result of Action
The wide range of physiological and pharmacological activities of pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions .
Molecular Mechanism
At the molecular level, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid catalyst.
Formation of the Carbamate Group: : The carbamate group is introduced by reacting the pyrazole derivative with methyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of pyrazole-3-one derivatives.
Reduction: : Formation of pyrazole-3-amine derivatives.
Substitution: : Introduction of various functional groups leading to diverse derivatives.
相似化合物的比较
Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: is unique due to its specific combination of functional groups. Similar compounds include:
Methyl(1-methyl-1H-pyrazol-3-yl)carbamate: : Lacks the tert-butyl group.
Tert-Butyl methyl(1H-pyrazol-3-yl)carbamate: : Lacks the methyl group on the pyrazole ring.
Tert-Butyl methyl(1-methyl-1H-pyrazol-5-yl)carbamate: : Different position of the methyl group on the pyrazole ring.
tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate .
属性
IUPAC Name |
tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNOBZMTMVKCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


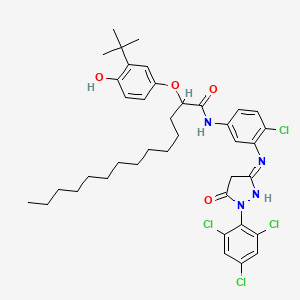

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
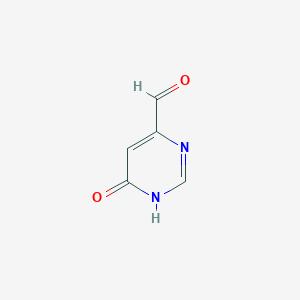
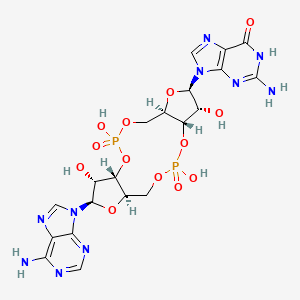
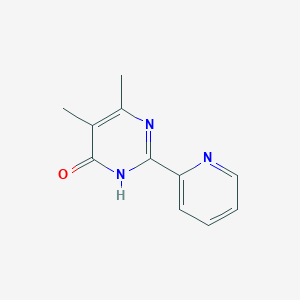
![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
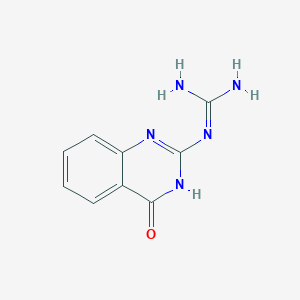



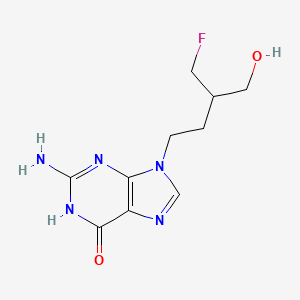
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
